GSK2636771

Description

PI3K-beta Inhibitor this compound is an orally bioavailable, substituted benzimidazole inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta isoform with potential antineoplastic activity. PI3K beta inhibitor this compound selectively inhibits PI3K beta kinase activity in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K beta-expressing and/or PTEN-driven tumor cells. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and results in the promotion of tumor cell growth, survival, and resistance to both chemotherapy and radiotherapy. PI3K beta is the p110-beta catalytic subunit of the class I PI3K. PTEN, a tumor suppressor protein and negative regulator of PI3K activity, is often mutated in a variety of cancer cells.

GSK-2636771 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

a selective inhibitor of PI3Kbeta with and antineoplastic agent

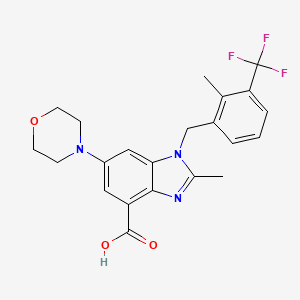

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKLTGBKIDQGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160124 | |

| Record name | GSK-2636771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372540-25-4 | |

| Record name | GSK-2636771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372540254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2636771 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2636771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-2636771 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94IAT0LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Downstream Signaling of GSK2636771: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2636771 is a potent and highly selective, orally bioavailable inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1] The PI3K pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), is a frequent event in a variety of human cancers.[3] this compound has demonstrated significant anti-tumor activity in preclinical models of PTEN-deficient cancers and is under investigation in clinical trials for various advanced solid tumors.[4][5] This technical guide provides a comprehensive overview of the downstream signaling of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Selective PI3Kβ Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the p110β catalytic subunit of the Class I PI3K family.[1] This inhibition is ATP-competitive and demonstrates high selectivity for PI3Kβ over other PI3K isoforms (α, γ, and δ), which is crucial for minimizing off-target effects.[4] The primary consequence of PI3Kβ inhibition is the reduced production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, prevents the recruitment and activation of downstream effector proteins that contain pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2]

Downstream Signaling Cascade of this compound

The inhibition of PI3Kβ by this compound initiates a cascade of downstream signaling events, primarily through the suppression of the Akt/mTOR pathway. This leads to reduced phosphorylation and activity of several key effector proteins, ultimately impacting cell growth, proliferation, and survival.

Key Downstream Effectors:

-

Akt (Protein Kinase B): As a central node in the PI3K pathway, the phosphorylation of Akt at key residues (Serine 473 and Threonine 308) is a critical step for its activation. This compound treatment leads to a significant, dose-dependent decrease in the phosphorylation of Akt at Ser473.[4][6]

-

Glycogen Synthase Kinase 3 Beta (GSK3β): A downstream target of Akt, GSK3β is involved in a wide range of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Akt-mediated phosphorylation of GSK3β at Serine 9 inhibits its activity. Consequently, this compound treatment results in decreased phosphorylation of GSK3β.[6]

-

Proline-Rich Akt Substrate of 40 kDa (PRAS40): PRAS40 is a component of the mTORC1 complex and acts as an inhibitor of its activity. Phosphorylation of PRAS40 by Akt relieves this inhibition. This compound leads to a reduction in PRAS40 phosphorylation, contributing to the overall suppression of mTORC1 signaling.

-

Ribosomal Protein S6 Kinase (S6K): A downstream effector of mTORC1, S6K plays a crucial role in protein synthesis and cell growth. Inhibition of the PI3K/Akt/mTOR pathway by this compound results in decreased phosphorylation of S6K.[4]

It is noteworthy that this compound does not affect the mitogen-activated protein kinase (MAPK) signaling pathway, as evidenced by the lack of change in extracellular signal-regulated kinase (ERK) phosphorylation.[4] This highlights the selectivity of its mechanism of action.

Caption: Downstream signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kβ | 5.2 [1] | - |

| PI3Kα | >4700 | >900-fold[1] |

| PI3Kγ | >4700 | >900-fold[1] |

| PI3Kδ | 60 | >10-fold[1] |

Table 2: Anti-proliferative Activity of this compound in PTEN-deficient Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | IC50 / EC50 (nM) |

| PC-3 | Prostate | Null | 36[7] |

| HCC70 | Breast | Null | 72[7] |

| BT549 | Breast | Null | Data not specified[7] |

Table 3: Pharmacodynamic Effects of this compound in Clinical Trials

| Biomarker | Tissue/Fluid | Dose | % Decrease from Baseline (Median) |

| p-Akt (Ser473) / Total Akt | Platelet Rich Plasma | 100-500 mg QD | ≥61%[6] |

| p-GSK3β (Ser9) / Total GSK3β | Platelet Rich Plasma | 100-500 mg QD | ≥60%[6] |

| p-Akt (Ser473) | Tumor Biopsies | 400 mg QD | Significant decrease observed[4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated Akt (Ser473) in cancer cells treated with this compound.

Caption: Western Blotting Workflow.

Materials:

-

PTEN-deficient cancer cell lines (e.g., PC-3, HCC70)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt

-

Loading control antibody (e.g., anti-β-actin)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound for desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the p-Akt signal to total Akt and the loading control.

In Vitro PI3Kβ Kinase Assay

This protocol is for determining the IC50 of this compound against PI3Kβ.

Caption: PI3Kβ Kinase Assay Workflow.

Materials:

-

Recombinant human PI3Kβ (p110β/p85α)

-

This compound

-

Kinase assay buffer

-

PIP2 substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound.

-

Kinase Reaction: In a 96-well plate, add the kinase buffer, PI3Kβ enzyme, and the this compound dilutions. Add the PIP2 substrate.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature.

-

Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of the kinase detection reagent to produce a luminescent signal.

-

Measurement and Analysis: Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity. Plot the results and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cells.

Caption: MTT Cell Viability Assay Workflow.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a range of this compound concentrations and incubate for 72 hours.[7]

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]

-

Solubilization and Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound is a selective PI3Kβ inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway, particularly in cancer cells with PTEN loss. Its downstream effects are characterized by a marked reduction in the phosphorylation of key signaling proteins, including Akt, GSK3β, and S6K, leading to the inhibition of cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the intricate downstream signaling networks affected by this compound will continue to enhance our understanding of its mechanism of action and inform its clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PIK3CB Inhibitor this compound in Cancers With PTEN Mutation/Deletion or Loss of PTEN Protein Expression: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols N and P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Testing this compound as a Potential Targeted Treatment in Cancers With PTEN Loss of Expression (MATCH-Subprotocol P) - Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

GSK2636771: A Technical Guide to its Selectivity for PI3K Beta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GSK2636771, a potent and orally bioavailable inhibitor of the beta isoform of phosphoinositide 3-kinase (PI3Kβ). The document details the quantitative selectivity of the compound, the experimental methodologies used for its characterization, and the signaling context of its action.

Quantitative Selectivity Data

This compound demonstrates marked selectivity for the PI3Kβ isoform over other class I PI3K isoforms (α, γ, and δ). This selectivity has been quantified through various biochemical and cellular assays. The data presented below summarizes the inhibitory potency and selectivity of this compound.

| Parameter | PI3Kβ | PI3Kα | PI3Kγ | PI3Kδ | Reference |

| Ki (nM) | 0.89 | >800 | >800 | >8.9 | [1][2] |

| IC50 (nM) | 5.2 | >4680 | >4680 | >52 | [2] |

| Selectivity Fold | - | >900x | >900x | >10x | [1][2][3][4] |

Signaling Pathway Context

This compound exerts its effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway, often through the loss of the tumor suppressor PTEN, is a frequent event in many cancers.[7][8] Preclinical studies have indicated that in the context of PTEN deficiency, cancer cells become particularly reliant on the PI3Kβ isoform for pathway activation, making it a key therapeutic target.[1][9] this compound selectively inhibits the p110β catalytic subunit of PI3K, leading to a reduction in AKT phosphorylation and subsequent downstream signaling, which can result in the inhibition of tumor cell growth and apoptosis.[2][10][11]

Experimental Protocols

The selectivity and potency of this compound have been determined through a series of standardized in vitro and in vivo experiments.

Biochemical Kinase Assays

Biochemical selectivity was primarily assessed using the PI3-Kinase HTRF™ (Homogeneous Time Resolved Fluorescence) Assay .[1][12][13]

-

Principle: This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3K enzyme. The detection is based on a competitive immunoassay format.

-

Methodology:

-

Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP in a reaction buffer.

-

This compound is added in serial dilutions to determine its inhibitory effect on each isoform.

-

The reaction is stopped, and a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody (for GST-tagged PI3K) and a streptavidin-XL665 conjugate are added.

-

In the absence of inhibition, the enzyme-produced PIP3 competes with the biotin-PIP3 tracer for binding to the antibody complex, leading to a low HTRF signal.

-

In the presence of an effective inhibitor like this compound, PIP3 production is low, allowing the biotin-PIP3 tracer to bind, bringing the europium and XL665 into proximity and generating a high HTRF signal.

-

IC50 values are calculated by plotting the HTRF signal against the inhibitor concentration.

-

Cellular Assays

1. Cell Viability/Proliferation Assays: The effect of this compound on the growth of cancer cell lines, particularly those with PTEN deficiency, was measured using viability assays.[1][3]

-

Assay: AlamarBlue® or CellTiter-Blue® Cell Viability Assay.[1][3]

-

Principle: These assays use a resazurin-based indicator to measure the metabolic activity of living cells. Viable, metabolically active cells reduce resazurin (blue) to the fluorescent resorufin (pink).

-

Methodology:

-

Cancer cells (e.g., PTEN-deficient PC-3 prostate or HCC70 breast cancer cells) are seeded in 96-well plates.[3]

-

After 24 hours, cells are treated with a range of concentrations of this compound.[3]

-

Following a 72-hour incubation period, the viability reagent is added to each well.[3]

-

After a further incubation of 1.5-4 hours, fluorescence is measured.

-

The concentration of this compound required to inhibit cell growth by 50% (EC50 or SF50) is determined.[3]

-

2. Target Engagement and Pathway Modulation Assays: To confirm that this compound engages its target (PI3Kβ) and modulates the downstream signaling pathway in a cellular context, phosphorylation of key pathway components is measured.

-

Assay: Meso Scale Discovery (MSD) ELISA and Western Blotting.[1][13]

-

Principle: These immunoassays quantify the levels of total and phosphorylated proteins in cell lysates.

-

Methodology (MSD ELISA for pAKT):

-

Cells are treated with this compound for various times and at different concentrations.

-

Cells are lysed, and the total protein concentration is determined.

-

Lysates are added to multi-well plates coated with capture antibodies for total AKT and phospho-AKT (Ser473).[1][12]

-

Detection antibodies conjugated to an electrochemiluminescent label are added.

-

The plates are read on an MSD instrument, and the ratio of phospho-AKT to total AKT is calculated to determine the extent of pathway inhibition.

-

In Vivo Studies

To evaluate the anti-tumor activity and pharmacodynamic effects of this compound in a living system, xenograft models are utilized.[12][13]

-

Model: Mice bearing subcutaneous tumors from human cancer cell lines (e.g., PC-3).[13]

-

Methodology:

-

Tumor-bearing mice are randomized into groups and treated orally with either a vehicle control or this compound at various doses.[13]

-

Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[13]

-

For pharmacodynamic studies, tumors and blood samples are collected at different time points after dosing.

-

Compound concentration in the plasma and tumor tissue is measured (pharmacokinetics).

-

The ratio of phosphorylated AKT to total AKT in tumor lysates is determined using ELISA to establish a PK/PD relationship, linking drug exposure to target inhibition.[14]

-

Mechanism of Action in PTEN-Deficient Tumors

The selectivity of this compound for PI3Kβ is particularly relevant in tumors that have lost the function of the PTEN tumor suppressor. PTEN is a phosphatase that antagonizes the PI3K pathway by dephosphorylating PIP3 back to PIP2.[7] In the absence of functional PTEN, there is an accumulation of PIP3, leading to constitutive activation of AKT signaling. Preclinical evidence suggests that this state of constitutive signaling is primarily driven by the PI3Kβ isoform, creating a specific dependency that can be exploited by a selective inhibitor like this compound.[1]

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. cusabio.com [cusabio.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of GSK2636771 in Prostate Cancer: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2636771 is an orally bioavailable and potent adenosine triphosphate (ATP)-competitive inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in the progression of many cancers, including prostate cancer.[2] In prostate cancer, loss of the tumor suppressor phosphatase and tensin homolog (PTEN) is a common genetic alteration that leads to the hyperactivation of the PI3K/AKT pathway, contributing to tumor progression and resistance to therapy.[3][4] Preclinical studies have indicated that the PI3Kβ isoform is the critical kinase driving PI3K pathway activation in PTEN-deficient tumors.[1] this compound has been developed to selectively target this isoform, offering a therapeutic strategy for PTEN-deficient prostate cancer.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in prostate cancer, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action and In Vitro Efficacy

This compound selectively inhibits the p110β catalytic subunit of PI3K. This selectivity is crucial as it is hypothesized to minimize the on- and off-target toxicities associated with pan-PI3K inhibitors.[1]

Quantitative In Vitro Data

| Parameter | Value | Target | Notes |

| IC50 | 5.2 nmol/L | p110β | Demonstrates potent inhibition of the target isoform.[1] |

| Selectivity | >900-fold | over p110α and p110γ | High selectivity for PI3Kβ over other Class I isoforms.[1] |

| Selectivity | >10-fold | over p110δ | [1] |

In Vivo Preclinical Studies in a Prostate Cancer Xenograft Model

The antitumor activity of this compound has been evaluated in a PTEN-deficient prostate cancer xenograft model using PC3 cells.

Quantitative In Vivo Efficacy and Pharmacodynamics

While preclinical studies reported that this compound resulted in stable disease and/or tumor growth inhibition in a dose-dependent manner, specific quantitative data on the percentage of tumor growth inhibition was not consistently available in the reviewed literature.[1] However, pharmacodynamic studies have quantified the inhibition of the downstream effector pAKT.

| Dose | Time Post-Dose | Percent Inhibition of pAKT (Ser473) in Tumor |

| 3 mg/kg | 1 hour | ~75% |

| 2 hours | ~80% | |

| 4 hours | ~70% | |

| 8 hours | ~40% | |

| 24 hours | ~10% | |

| 10 mg/kg | 1 hour | ~85% |

| 2 hours | ~90% | |

| 4 hours | ~85% | |

| 8 hours | ~75% | |

| 24 hours | ~50% |

Data is estimated from graphical representations in preclinical study reports where available.

Experimental Protocols

In Vivo PC3 Xenograft Study

A detailed methodology for the in vivo assessment of this compound in a prostate cancer model is outlined below.

Cell Line:

-

PC3 human prostate adenocarcinoma cell line (PTEN-deficient).

Animal Model:

-

Female nude mice.[5]

Tumor Implantation:

-

2.0 x 106 PC3 cells are injected subcutaneously into the flank of each mouse.[5]

Tumor Growth and Randomization:

-

Tumors are allowed to grow to a volume of approximately 200–250 mm3.[5]

-

Mice are then randomized into treatment and vehicle control groups (n=8 per group for efficacy studies; n=3 per group for pharmacokinetic/pharmacodynamic studies).[5]

Drug Formulation and Administration:

-

This compound is formulated for oral gavage.

-

The vehicle control composition should be identical to the drug formulation without the active compound.

-

This compound is administered orally once daily at doses of 1, 3, 10, or 30 mg/kg for 21 consecutive days.[5]

Efficacy Endpoints:

-

Tumor volume is measured twice weekly using calipers, and calculated using the formula: (Length x Width2)/2.

-

Body weight is monitored twice weekly as an indicator of toxicity.

Pharmacodynamic (PD) Assessment:

-

For PD studies, mice are treated with a single oral dose of vehicle, 3 mg/kg, or 10 mg/kg this compound.[5]

-

At specified time points (e.g., 1, 2, 4, 6, 8, 10, and 24 hours) post-dose, tumors are harvested.[5]

-

Tumor lysates are analyzed for levels of phosphorylated AKT (pAKT) and total AKT to determine the extent and duration of target inhibition.[5]

Western Blotting for pAKT and Total AKT

The following protocol provides a detailed procedure for analyzing the phosphorylation status of AKT in prostate cancer cells or tumor tissues.

1. Sample Preparation:

-

Cell Culture: Treat prostate cancer cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Tumor Tissue: Homogenize harvested tumor tissue in lysis buffer on ice.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

2. Gel Electrophoresis:

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

-

Prepare an enhanced chemiluminescence (ECL) detection reagent and incubate the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

6. Stripping and Reprobing for Total AKT:

-

To normalize the pAKT signal, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.

-

After stripping, re-block the membrane and probe with a primary antibody against total AKT (e.g., 1:1000 dilution in 5% BSA/TBST) following the same immunoblotting and detection steps.

Signaling Pathways and Visualizations

PI3K/AKT/mTOR Signaling Pathway in PTEN-Deficient Prostate Cancer

In PTEN-deficient prostate cancer, the loss of PTEN's phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This results in the constitutive activation of AKT, a central node in the signaling cascade that promotes cell survival, proliferation, and growth through the phosphorylation of numerous downstream substrates. This compound, by selectively inhibiting PI3Kβ, aims to reduce the production of PIP3 and thereby attenuate the downstream signaling cascade.

Caption: PI3K/AKT/mTOR signaling pathway in PTEN-deficient prostate cancer.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the workflow for conducting a preclinical in vivo efficacy study of this compound.

Caption: Workflow for in vivo preclinical efficacy study of this compound.

Conclusion

The preclinical data for this compound in prostate cancer models demonstrate its potential as a targeted therapy for PTEN-deficient tumors. Its high selectivity for the PI3Kβ isoform and its ability to inhibit the PI3K/AKT signaling pathway provide a strong rationale for its clinical development. The in vivo studies, although lacking detailed public data on tumor growth inhibition percentages, show a clear pharmacodynamic effect on the target. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of prostate cancer drug development. Further investigation into the mechanisms of resistance and potential combination therapies will be crucial for optimizing the clinical utility of this compound.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K-AKT-mTOR signaling in prostate cancer progression and androgen deprivation therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Role of PIK3CB Mutations in Determining Sensitivity to GSK2636771: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol-4,5-bisphosphate 3-kinase, catalytic subunit beta (PIK3CB) plays a crucial role in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers. GSK2636771 is a potent and selective inhibitor of the p110β isoform of PI3K, encoded by the PIK3CB gene. This technical guide provides an in-depth analysis of the role of PIK3CB mutations in modulating sensitivity to this compound. It consolidates findings from preclinical and clinical studies, presenting quantitative data on drug sensitivity, detailing experimental methodologies, and illustrating key biological and experimental processes through signaling pathway diagrams and workflow visualizations. This document serves as a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies involving the PI3K pathway.

Introduction to this compound and PIK3CB

This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding site of the p110β catalytic subunit of PI3K.[1] This selectivity is significant, as it offers the potential for a more targeted therapeutic approach with a potentially different safety profile compared to pan-PI3K inhibitors.[2] The PI3K pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] The p110β isoform is particularly implicated in cancers with loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[5][6]

The PIK3CB gene, which encodes p110β, is subject to various genomic alterations in cancer, including mutations and amplifications. While less frequent than mutations in its alpha isoform counterpart, PIK3CA, alterations in PIK3CB are emerging as important biomarkers for predicting response to targeted therapies.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[3][8] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[3] Activated AKT then phosphorylates a multitude of downstream targets to regulate diverse cellular processes.[3][4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[7][8]

Mechanism of Action of this compound

This compound acts as a selective inhibitor of the p110β isoform of PI3K.[5] By binding to the ATP-binding pocket of p110β, this compound prevents the phosphorylation of PIP2 to PIP3.[1] This leads to a reduction in downstream AKT phosphorylation and a subsequent inhibition of the entire PI3K/AKT signaling cascade.[5][9] This mechanism is particularly effective in tumors that are dependent on p110β signaling, such as those with PTEN loss.[6]

Role of PIK3CB Mutations in this compound Sensitivity

The mutational status of PIK3CB can have a dichotomous impact on the sensitivity to PI3K inhibitors. While some mutations may confer sensitivity, others can lead to resistance.

PIK3CB Mutations Conferring Sensitivity

In certain contexts, particularly in tumors with intact PTEN, activating mutations in PIK3CB may render cancer cells more dependent on the p110β isoform for their survival, thereby increasing their sensitivity to this compound. Clinical trial data suggests that patients with PIK3CB genomic aberrations may derive clinical benefit from this compound monotherapy.[1][2] For instance, a partial response was observed in a castration-resistant prostate cancer (CRPC) patient with a PIK3CB amplification.[2]

PIK3CB Mutations Conferring Resistance

Conversely, acquired activating mutations in PIK3CB have been identified as a mechanism of resistance to pan-PI3K inhibitors.[10][11] For example, the D1067Y mutation in PIK3CB has been shown to confer resistance to the pan-PI3K inhibitor GDC-0941.[10][11] This resistance is mediated by hyperactivation of the PI3K pathway to a level that cannot be sufficiently inhibited by the drug.[11] Interestingly, cells with these resistance mutations may remain sensitive to downstream inhibitors of AKT or mTOR.[10][11]

Quantitative Data on this compound Sensitivity

The following tables summarize the in vitro and clinical activity of this compound in relation to PIK3CB status.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound

| Cell Line | Cancer Type | PTEN Status | PIK3CB Status | This compound IC50 (nM) | Reference |

| PC-3 | Prostate Adenocarcinoma | Null | Wild-type | 36 | [5] |

| HCC70 | Breast Cancer | Null | Wild-type | 72 | [5] |

| EVSA-T (Parental) | Breast Cancer | Mutated | Wild-type | 0.037 µM | [12] |

| A498 | Kidney Cancer | Wild-type | Wild-type | 1.1 µM | [12] |

| EVSA-T (D1067Y) | Breast Cancer | Mutated | D1067Y Mutant | Resistant | [13] |

Table 2: Clinical Response to this compound in Patients with PIK3CB Aberrations

| Tumor Type | PIK3CB Alteration | Number of Patients | Clinical Benefit (≥6 months) | Best Overall Response | Reference |

| Castration-Resistant Prostate Cancer | Amplification | 1 | Yes | Partial Response | [2] |

| Castration-Resistant Prostate Cancer | Alteration (unspecified) | 2 | Yes | Stable Disease | [2] |

| Cervical Cancer | Mutation (p.L1049R) | 1 | Yes | Stable Disease | [1] |

| Various Solid Tumors | Genomic Aberrations | 5/7 | 57% | Not specified | [1] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

-

Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 100 pM to 10 µM) for 72 hours.[5][14]

-

Reagent Addition : Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[14][15]

-

Solubilization and Absorbance Measurement : If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[14][15]

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

Western Blotting for PI3K Pathway Proteins

This protocol is used to assess the phosphorylation status of key proteins in the PI3K pathway.

-

Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[16][17]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]

-

SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[16] Incubate with primary antibodies against total and phosphorylated forms of AKT and other relevant proteins overnight at 4°C.[16][18]

-

Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

PIK3CB Mutation Analysis (Sanger Sequencing)

This protocol is used to identify mutations in the PIK3CB gene.

-

Genomic DNA Extraction : Isolate genomic DNA from tumor tissue or cell lines.

-

PCR Amplification : Amplify the exons of the PIK3CB gene using specific primers. A touchdown PCR protocol can be employed for this step.[19]

-

PCR Product Purification : Purify the PCR products to remove primers and dNTPs.

-

Sequencing Reaction : Perform a cycle sequencing reaction using a BigDye Terminator kit.

-

Capillary Electrophoresis : Analyze the sequencing products on an automated capillary electrophoresis instrument.

-

Data Analysis : Analyze the sequencing data to identify any mutations compared to the reference sequence.

Conclusion

The relationship between PIK3CB mutations and sensitivity to the p110β inhibitor this compound is complex and context-dependent. While genomic aberrations in PIK3CB can be indicative of a favorable response to this compound, particularly in PTEN-deficient tumors, certain activating mutations can also confer resistance. A thorough understanding of the specific PIK3CB alteration and the genetic background of the tumor is therefore critical for predicting clinical outcomes. The experimental protocols and data presented in this guide provide a framework for researchers and clinicians to further investigate and leverage the role of PIK3CB in targeted cancer therapy. Continued research is necessary to fully elucidate the predictive value of PIK3CB mutations and to develop rational combination strategies to overcome resistance.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. cusabio.com [cusabio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Activating Mutations in PIK3CB Confer Resistance to PI3K Inhibition and Define a Novel Oncogenic Role for p110β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sanger Sequencing [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to GSK2636771 and its Impact on the Tumor Microenvironment

This technical guide provides a comprehensive overview of this compound, a selective PI3Kβ inhibitor, detailing its mechanism of action, its modulatory effects on the tumor microenvironment (TME), and a summary of key preclinical and clinical findings.

Introduction

This compound is an orally bioavailable and potent adenosine triphosphate (ATP)-competitive inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2][3][4] It exhibits high selectivity for PI3Kβ over other isoforms, with a greater than 900-fold selectivity over p110α and p110γ, and over 10-fold selectivity against the p110δ isoform.[2][5][6] The primary rationale for its development is the observation that tumors with loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) are particularly dependent on PI3Kβ signaling for survival and proliferation.[2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many solid tumors, promoting cell growth, survival, and resistance to therapy.[1]

Core Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. In tumors with functional loss of PTEN, a negative regulator of PI3K activity, this pathway is often constitutively active. PI3Kβ is the key lipid kinase that drives this pathway activation in PTEN-deficient cancer cells.[2][3] this compound selectively inhibits PI3Kβ, leading to a blockade of downstream signaling. This results in decreased phosphorylation of key effector proteins such as Akt and ribosomal S6 kinase, ultimately inducing tumor cell apoptosis and inhibiting growth.[1][2][3]

Impact on the Tumor Microenvironment

Recent research indicates that the effects of this compound extend beyond direct tumor cell cytotoxicity to modulate the complex tumor microenvironment. PTEN loss in tumors has been correlated with an immunosuppressive TME, characterized by decreased T-cell infiltration.[7]

Reversing T-Cell Exclusion

In preclinical models, the loss of PTEN has been shown to inhibit T-cell-mediated tumor killing and reduce T-cell trafficking into the tumor.[7] Selective inhibition of PI3Kβ by this compound can counteract this effect. Studies have demonstrated that this compound treatment, particularly in combination with immune checkpoint blockade (ICB) like anti-PD-1 therapy, significantly increases the infiltration of CD4+ and CD8+ T-cells into the tumor.[7] This suggests that PI3Kβ inhibition can help overcome resistance to immunotherapy in PTEN-deficient tumors.[7]

Modulation of Tumor-Associated Macrophages (TAMs)

The PI3K-mTOR-AKT pathway is known to be involved in the polarization of macrophages.[8] While direct studies on this compound's effect on TAMs are emerging, the inhibition of PI3Kβ is hypothesized to shift the balance from a pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype. M2 TAMs contribute to an immunosuppressive TME, whereas M1 macrophages can promote anti-tumor immune responses.[9][10] By inhibiting a key survival pathway in tumor cells and potentially re-educating TAMs, this compound can create a more immune-permissive microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | PTEN Status | IC50 / EC50 (nM) | Reference |

| PC-3 | Prostate Adenocarcinoma | Null | 36 | [5] |

| HCC70 | Breast Cancer | Null | 72 | [5] |

| BT549 | Breast Cancer | Null | - | [5] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Reference |

| Nude Mice | PC-3 Prostate Xenograft | This compound | 1, 3, 10, 30 mg/kg (oral, daily) | Dose-dependent tumor growth inhibition | [2][3] |

Table 3: Clinical Trial Data for this compound

| Phase | Patient Population | Treatment | Recommended Phase II Dose (RP2D) | Key Outcomes | Common Adverse Events | Reference |

| I | Advanced Solid Tumors (PTEN-deficient/PIK3CB altered) | This compound Monotherapy | 400 mg QD | 1 PR in mCRPC; 14% of patients progression-free for ≥6 months | Diarrhea (48%), Nausea (40%), Vomiting (31%) | [2] |

| I/II | PD-1 Refractory Metastatic Melanoma (PTEN loss) | This compound + Pembrolizumab | 300-400 mg QD | Increased CD4+/CD8+ T-cell infiltration | - | [7] |

| I/II | mCRPC (PTEN loss) | This compound + Pembrolizumab | 200 mg QD | 2 PRs among 11 evaluable patients | Diarrhea (33%), Rash (42%) | [11] |

| Ib/II | Advanced Gastric Cancer (PTEN-deficient) | This compound + Paclitaxel | 200 mg QD | ORR: 17.9%; DCR: 67.9% | - | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability Assay

-

Objective: To determine the concentration of this compound required to inhibit the growth of cancer cell lines.

-

Methodology:

-

Cells (e.g., PC-3, HCC70) are seeded in 96-well microtiter plates at an optimized density to ensure 80-90% confluency at the experiment's endpoint.[5]

-

After 24 hours of incubation, cells are treated with a serial dilution of this compound (e.g., 100 pM to 10 µM).[5]

-

Cell viability is assessed after 72 hours of treatment using a metabolic activity indicator such as CellTiter-Blue.[5]

-

The concentration of the drug required to reduce cell survival by 50% (SF50 or EC50) is calculated using graphing software like GraphPad Prism.[5]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology:

-

Female nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 2.0 x 10^6 PC3 cells).[2][3]

-

Tumors are allowed to grow to a specific size (e.g., ~200–250 mm³).[2][3]

-

Mice are then randomized into treatment groups (n=8/group) and receive either vehicle control or this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) via oral gavage for a specified period (e.g., 21 days).[2][3]

-

Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to monitor efficacy and toxicity.[2][3]

-

For pharmacokinetic/pharmacodynamic (PK/PD) studies, tumors and blood samples are harvested at different time points after a single dose to measure drug concentration and target inhibition (e.g., pAKT levels).[2][3]

-

Phase I Clinical Trial Design (3+3 Dose Escalation)

-

Objective: To determine the safety, tolerability, maximum-tolerated dose (MTD), and/or recommended Phase II dose (RP2D) of this compound.

-

Methodology:

-

The trial enrolls patients with advanced solid tumors, often with specific biomarkers like PTEN loss.[7]

-

Treatment is initiated at a starting dose predicted to be safe based on preclinical toxicology studies.[2]

-

A cohort of 3 patients is treated at a specific dose level.

-

If no dose-limiting toxicities (DLTs) are observed during the first cycle (e.g., 4 weeks), the next cohort of 3 patients is enrolled at a higher dose level.

-

If one of the three patients experiences a DLT, three more patients are added to the same dose level.

-

The MTD is defined as the dose level at which fewer than two of six patients experience a DLT.

-

This "3+3" design continues until the MTD is identified.[7] The RP2D is then selected based on safety, tolerability, PK, and PD data.[2]

-

Conclusion

This compound is a highly selective PI3Kβ inhibitor that has demonstrated significant anti-tumor activity in preclinical models and early-phase clinical trials, particularly in cancers characterized by PTEN loss. Its mechanism of action involves the direct inhibition of the PI3K/Akt/mTOR signaling pathway within tumor cells. Furthermore, emerging evidence highlights its ability to modulate the tumor microenvironment by enhancing T-cell infiltration, thereby providing a strong rationale for its use in combination with immunotherapies. The clinical data to date show a manageable safety profile and promising signs of efficacy. Ongoing and future studies will further elucidate the full potential of this compound as a targeted therapy and its role in reshaping the tumor microenvironment to overcome therapeutic resistance.

References

- 1. Facebook [cancer.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ascopubs.org [ascopubs.org]

- 8. Frontiers | Tumor-associated macrophages: an effective player of the tumor microenvironment [frontiersin.org]

- 9. Roles of tumor-associated macrophages in tumor progression: implications on therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An update to experimental and clinical aspects of tumor-associated macrophages in cancer development: hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. onclive.com [onclive.com]

In-Depth Technical Guide: GSK2636771 for Studying the PI3K Pathway in Endometrial Cancer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of GSK2636771, a selective PI3Kβ inhibitor, in the context of endometrial cancer research. It consolidates key findings on its mechanism of action, efficacy in preclinical models, and detailed experimental protocols to facilitate further investigation into the PI3K/AKT/mTOR signaling pathway in this malignancy.

Introduction: The PI3K Pathway in Endometrial Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in endometrial cancer, playing a crucial role in tumor cell growth, proliferation, survival, and resistance to therapy.[1][2] Genetic alterations, including mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) and loss of the tumor suppressor PTEN, are common events in endometrial tumors, leading to constitutive activation of this pathway.[3][4] This high frequency of PI3K pathway alterations makes it a prime target for therapeutic intervention.

This compound is an orally bioavailable and potent selective inhibitor of the p110β isoform of PI3K.[5] Its selectivity for PI3Kβ is particularly relevant in cancers with PTEN loss, as these tumors often exhibit a dependency on p110β signaling for their growth and survival.[5] This guide will delve into the preclinical evidence for this compound's utility in studying endometrial cancer and provide the necessary technical details for its application in a research setting.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in endometrial cancer cell lines. The data primarily highlights the resistance of PTEN-mutant endometrioid endometrial cancer (EEC) cell lines to single-agent this compound treatment.

Table 1: In Vitro Sensitivity of Endometrial Cancer Cell Lines to this compound

| Cell Line | Histology | PTEN Status | PIK3CA Status | SF50 (µM) | Reference |

| Various EEC lines | Endometrioid | Mutant | Various | > 1 | [6] |

SF50 (Surviving Fraction 50): Concentration of the drug at which 50% of cells survive. A higher SF50 value indicates greater resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound in endometrial cancer cell lines.

Cell Viability Assay

This protocol is adapted from the methodology described in the study by Weigelt et al., 2013.[6]

Objective: To determine the effect of this compound on the viability of endometrial cancer cell lines.

Materials:

-

Endometrial cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

96-well microtiter plates

-

CellTiter-Blue® Cell Viability Assay reagent (or equivalent)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count endometrial cancer cells.

-

Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Assessment:

-

Add 20 µL of CellTiter-Blue® reagent to each well.

-

Incubate the plate for 1 to 4 hours at 37°C.

-

Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (medium only wells).

-

Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).

-

Plot the cell viability (%) against the logarithm of the this compound concentration.

-

Calculate the SF50 value using a non-linear regression analysis (e.g., in GraphPad Prism).

-

Western Blot Analysis for p-AKT

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3K.

Objective: To determine the effect of this compound on AKT phosphorylation at Ser473 in endometrial cancer cell lines.

Materials:

-

Endometrial cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed endometrial cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control like β-actin.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway in endometrial cancer and the inhibitory action of this compound.

Experimental Workflow Diagram

References

- 1. Targeted therapies in gynecological cancers: a comprehensive review of clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation and reverse phase protein Array-based profiling of PI3K and MEK inhibitors in endometrial carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:1372540-25-4 | PIK3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. JCI Insight - PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils [insight.jci.org]

Beyond PI3Kβ: A Technical Guide to the Cellular Targets of GSK2636771

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2636771 is a potent and highly selective, orally bioavailable inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, making it a key target for therapeutic intervention.[1] this compound has been developed to specifically target PI3Kβ, which is crucial for the proliferation and survival of tumor cells with loss of the tumor suppressor PTEN.[1] While the primary focus of this compound is the inhibition of PI3Kβ, a thorough understanding of its broader cellular interactions is critical for predicting its full pharmacological profile, including potential off-target effects and opportunities for therapeutic expansion. This technical guide provides an in-depth overview of the known cellular targets of this compound beyond PI3Kβ, based on available preclinical data.

Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized against other isoforms of the PI3K family. The inhibitor demonstrates high selectivity for PI3Kβ, with significantly lower potency against other Class I PI3K isoforms and other members of the PI3K superfamily.

Quantitative Analysis of PI3K Isoform Inhibition

The inhibitory activity of this compound against various PI3K isoforms has been determined using biochemical assays. The following table summarizes the reported potency and selectivity of this compound.

| Target | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kβ (p110β) | 5.2 | - |

| PI3Kα (p110α) | >4700 | >900-fold |

| PI3Kγ (p110γ) | >4700 | >900-fold |

| PI3Kδ (p110δ) | 55 | >10-fold |

Data compiled from publicly available research.[2][3]

Beyond the primary PI3K isoforms, the selectivity of this compound was also assessed against other members of the PI3K-related kinase (PIKK) family. While specific quantitative data from a broad kinase panel screen is not publicly detailed, reports indicate that this compound spares other PI3K superfamily kinases.[2][3]

Experimental Protocols

The characterization of this compound's selectivity and off-target profile has been achieved through a combination of biochemical and cellular assays. The following sections detail the methodologies for the key experiments cited in the characterization of this inhibitor.

Biochemical Activity Assay: PI3-Kinase HTRF™ Assay

A key method used to determine the IC50 values of this compound against different PI3K isoforms is the Homogeneous Time Resolved Fluorescence (HTRF) assay.

Principle: This assay measures the enzymatic activity of PI3K by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The detection is based on a competitive immunoassay format. A known amount of biotinylated PIP3 competes with the enzyme-generated PIP3 for binding to a GST-tagged PH domain, which is in turn bound to a Europium cryptate-labeled anti-GST antibody. The biotinylated PIP3 is detected by a streptavidin-XL665 fluorophore. When the enzyme produces PIP3, it displaces the biotinylated PIP3 from the complex, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing MgCl2 and DTT.

-

Dilute the PI3K enzyme and the PIP2 substrate in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO and then further dilute in the reaction buffer.

-

-

Enzymatic Reaction:

-

In a 384-well plate, add the this compound dilutions.

-

Add the PI3K enzyme/PIP2 substrate mix to initiate the reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the enzymatic reaction by adding a detection mix containing EDTA, biotinylated PIP3, the GST-PH domain, the Europium-labeled anti-GST antibody, and streptavidin-XL665.

-

Incubate at room temperature to allow the detection components to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

The ratio of the two emission wavelengths is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.

-

Cellular Target Profiling: Kinobeads-Based Chemoproteomics

To assess the binding of this compound to a wider array of kinases in a more physiological context, a chemoproteomics approach using "kinobeads" is employed.

Principle: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support (e.g., sepharose beads). These beads can capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor (in this case, this compound), the binding of kinases to the kinobeads will be competitively inhibited for those kinases that are targets of the free inhibitor. The proteins captured by the beads are then identified and quantified using mass spectrometry.

Methodology:

-

Cell Lysate Preparation:

-

Culture and harvest cells (e.g., a mixture of HeLa, K562, and Jurkat cells to increase kinome coverage).

-

Lyse the cells in a buffer that preserves native protein conformations and kinase activity.

-

Determine the protein concentration of the lysate.

-

-

Competitive Binding:

-

Incubate the cell lysate with varying concentrations of this compound or a vehicle control (DMSO).

-

Add the kinobeads slurry to the lysate and incubate to allow for kinase binding.

-

-

Affinity Capture and Digestion:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins or perform an on-bead digestion with trypsin to generate peptides.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins in each sample.

-

The relative abundance of each identified kinase in the this compound-treated samples compared to the vehicle control is used to determine the binding affinity and selectivity of the inhibitor.

-

Visualizations

Signaling Pathway of PI3Kβ and Inhibition by this compound

Caption: PI3Kβ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinobeads-Based Chemoproteomics

Caption: Workflow for identifying kinase targets using kinobeads.

Conclusion

This compound is a highly selective inhibitor of PI3Kβ, with a favorable selectivity profile against other PI3K isoforms. The primary methods for determining this selectivity have been biochemical HTRF assays and cellular kinobeads-based chemoproteomics. While comprehensive data on its interaction with the entire human kinome is not publicly available, the existing data strongly supports its targeted action on PI3Kβ. For drug development professionals and researchers, this high selectivity is a key feature, as it is expected to minimize off-target toxicities. Further research and broader kinase screening will continue to refine our understanding of the complete cellular target landscape of this compound.

References

Methodological & Application

Application Notes and Protocols for Determining the in vitro Efficacy of GSK2636771 using a Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common occurrence in many types of cancer, promoting tumor cell growth, survival, and resistance to therapies.[3][4] this compound exhibits particular efficacy in tumor cells with a loss of function of the tumor suppressor PTEN, making the PI3Kβ isoform a critical driver of PI3K pathway activation in these cancers.[1][2] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines in response to treatment with this compound using a colorimetric MTT assay.

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ.[2] It demonstrates high selectivity for PI3Kβ over other PI3K isoforms.[1] By inhibiting PI3Kβ kinase activity, this compound blocks the downstream signaling cascade of the PI3K/Akt/mTOR pathway.[3][4] This inhibition can lead to apoptosis and a reduction in cell proliferation in PI3Kβ-dependent tumor cells, especially those that are PTEN-deficient.[1][3]

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various PTEN-deficient cancer cell lines.

| Cell Line | Cancer Type | EC50 |

| PC-3 | Human Prostate Adenocarcinoma | 36 nM |

| HCC70 | Human Breast Cancer | 72 nM |

Data sourced from Selleck Chemicals product information.[1]

Experimental Protocols

This section details the protocol for an in vitro cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials

-

This compound (dissolved in DMSO at a stock concentration of 20 mM)[2]

-

PTEN-deficient cancer cell lines (e.g., PC-3, HCC70, or BT549)[1]

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Caption: Experimental workflow for the this compound cell viability assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture PTEN-deficient cells (e.g., PC-3, HCC70) in their recommended growth medium supplemented with 10% FBS.[2]

-

Harvest cells that are in the exponential growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000 to 15,000 cells per well in 100 µL of culture medium.[1] The optimal seeding density should be determined for each cell line to ensure they are approximately 80-90% confluent at the end of the experiment in the untreated control wells.[1]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 100 pM to 10 µM.[1]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Plot the cell viability against the log concentration of this compound to generate a dose-response curve.

-

Determine the half-maximal inhibitory concentration (IC50) or the drug concentration required for 50% survival (SF50) using appropriate software such as GraphPad Prism.[1]

-

References

Measuring AKT Phosphorylation Following GSK2636771 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the accurate measurement of AKT phosphorylation in response to treatment with GSK2636771, a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ).[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[4][5][6] this compound selectively targets the p110β isoform of PI3K, leading to a downstream reduction in AKT phosphorylation and subsequent inhibition of tumor cell growth, particularly in tumors with loss of the tumor suppressor PTEN.[1][7][8] Accurate and robust methods to quantify the phosphorylation status of AKT are therefore essential for evaluating the pharmacodynamic effects and efficacy of this compound in both preclinical and clinical settings. This guide outlines detailed methodologies for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Meso Scale Discovery (MSD) electrochemiluminescence assays.

Introduction

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that governs a multitude of cellular processes.[4] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[9] Full activation of AKT requires phosphorylation at both sites.

This compound is a potent and selective inhibitor of the PI3Kβ isoform.[2][10][11] By inhibiting PI3Kβ, this compound blocks the production of PIP3, thereby preventing the recruitment and subsequent phosphorylation of AKT. This leads to the attenuation of downstream AKT signaling, resulting in reduced cell proliferation and survival.[1][3] Therefore, measuring the extent of AKT phosphorylation is a direct and reliable indicator of this compound target engagement and biological activity.

Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the mechanism of action of this compound.

Caption: PI3K/AKT signaling pathway and inhibition by this compound.

Experimental Workflow

The general workflow for measuring AKT phosphorylation after this compound treatment involves several key steps, from cell culture and treatment to data analysis.

Caption: General experimental workflow for AKT phosphorylation analysis.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.

| Treatment Group | This compound Conc. (nM) | p-AKT (Ser473) Signal | Total AKT Signal | p-AKT / Total AKT Ratio |

| Vehicle Control | 0 | 1.25 ± 0.15 | 1.30 ± 0.10 | 0.96 ± 0.12 |

| This compound | 10 | 0.85 ± 0.10 | 1.28 ± 0.09 | 0.66 ± 0.08 |

| This compound | 100 | 0.42 ± 0.05 | 1.31 ± 0.11 | 0.32 ± 0.04 |

| This compound | 1000 | 0.15 ± 0.03 | 1.29 ± 0.08 | 0.12 ± 0.02 |

Table 1: Example Data Summary for Western Blot Analysis. Relative band intensities for phosphorylated AKT (Ser473) and total AKT are normalized to a loading control. The ratio of p-AKT to total AKT is then calculated. Data are presented as mean ± standard deviation.

| Treatment Group | This compound Conc. (nM) | p-AKT (Ser473) (OD 450nm) | Total AKT (OD 450nm) | p-AKT / Total AKT Ratio |

| Vehicle Control | 0 | 2.10 ± 0.20 | 2.25 ± 0.18 | 0.93 ± 0.09 |

| This compound | 10 | 1.45 ± 0.15 | 2.20 ± 0.15 | 0.66 ± 0.07 |

| This compound | 100 | 0.75 ± 0.08 | 2.28 ± 0.19 | 0.33 ± 0.04 |

| This compound | 1000 | 0.30 ± 0.05 | 2.22 ± 0.16 | 0.14 ± 0.02 |